

Commercial Suppliers and Technical Guide for 7-Bromo-2-methylquinoline

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinoline

Cat. No.: B1280046

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For researchers, scientists, and professionals in drug development, **7-Bromo-2-methylquinoline** (CAS No. 4965-34-8) is a key heterocyclic building block. Its quinoline core is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom and a methyl group offers versatile opportunities for functionalization in the synthesis of novel bioactive compounds. This technical guide provides an in-depth overview of commercial suppliers, synthesis and purification protocols, and the potential biological significance of **7-Bromo-2-methylquinoline**.

Commercial Availability

A variety of chemical suppliers offer **7-Bromo-2-methylquinoline**, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Researchers should note that while some suppliers provide detailed analytical data, others may offer the product with the expectation that the buyer confirms its identity and purity.

Supplier	Product Number	Purity Specification	Available Quantities
Sigma-Aldrich	Varies	Not specified; sold "as-is" for early discovery research	Varies
Santa Cruz Biotechnology	sc-280007	≥98%	1 g, 5 g
Smolecule	S685532	Not specified	Inquire
BLD Pharmatech Co., Ltd.	BL3H1F1CC68F	Not specified	Inquire
Fluorochem (Preferred Partner)	FLUH99C88CAF	Not specified	Inquire
ChemScene	CS-0375850	≥97%	50 mg, 100 mg, 250 mg, 500 mg, 1 g
MySkinRecipes	Not specified	Not specified	Inquire

Physicochemical Properties

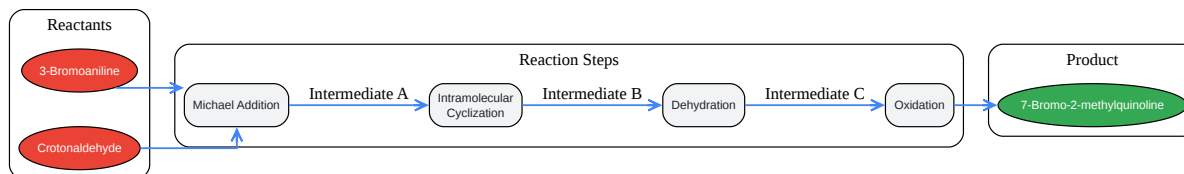
Property	Value
Molecular Formula	C ₁₀ H ₈ BrN[1][2]
Molecular Weight	222.08 g/mol [1][2]
Appearance	Off-white to light brown solid
Melting Point	~77-79 °C[3]
CAS Number	4965-34-8[1][2]

Synthesis of 7-Bromo-2-methylquinoline

The most common and well-established method for the synthesis of **7-Bromo-2-methylquinoline** is the Doebner-Miller reaction. This reaction involves the condensation of an aniline with an α,β -unsaturated carbonyl compound in the presence of a strong acid.

Doebner-Miller Reaction Mechanism

The Doebner-Miller reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation to form the quinoline ring system.



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Doebner-Miller reaction mechanism for the synthesis of **7-Bromo-2-methylquinoline**.

Experimental Protocol: Doebner-Miller Synthesis

Materials:

- 3-Bromoaniline
- Crotonaldehyde (or paraldehyde as a source)
- Concentrated Hydrochloric Acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous Sodium Hydroxide (NaOH) solution
- Water (H₂O)
- Saturated brine solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Cyclohexane
- Ethyl acetate

Procedure:

- To a reaction vessel containing concentrated hydrochloric acid, cool the solution to 0 °C in an ice bath.
- Slowly add 3-bromoaniline to the cooled acid solution with stirring.
- To this mixture, add crotonaldehyde (or paraldehyde) dropwise, maintaining the temperature at or below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
- Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C in an ice bath.
- Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This step is highly exothermic and should be performed with caution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash sequentially with water and saturated brine solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 7-Bromo-2-methylquinoline

The crude product from the synthesis is typically a mixture of isomers and byproducts and requires purification. Column chromatography is an effective method, and recrystallization can be used for further purification.

Experimental Protocol: Column Chromatography

Materials:

- Crude **7-Bromo-2-methylquinoline**
- Silica gel (230-400 mesh)
- Cyclohexane
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in cyclohexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in cyclohexane (e.g., starting with 100% cyclohexane and gradually increasing the polarity to 10% ethyl acetate in cyclohexane).
- Collect fractions and monitor them by TLC to identify those containing the desired product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **7-Bromo-2-methylquinoline**.

Experimental Protocol: Recrystallization

Materials:

- Purified or semi-purified **7-Bromo-2-methylquinoline**
- Ethanol or a mixture of ethanol and water

Procedure:

- Dissolve the **7-Bromo-2-methylquinoline** in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
- Allow the solution to cool slowly to room temperature. Crystals should start to form.
- To maximize the yield, the flask can be placed in an ice bath for a short period.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the crystals under vacuum to obtain pure **7-Bromo-2-methylquinoline**.

Analytical Characterization

The identity and purity of **7-Bromo-2-methylquinoline** can be confirmed by various analytical techniques, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy.

- ^1H NMR (CDCl_3): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the 7-bromo-2-methyl substitution pattern.
- ^{13}C NMR (CDCl_3): The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment.

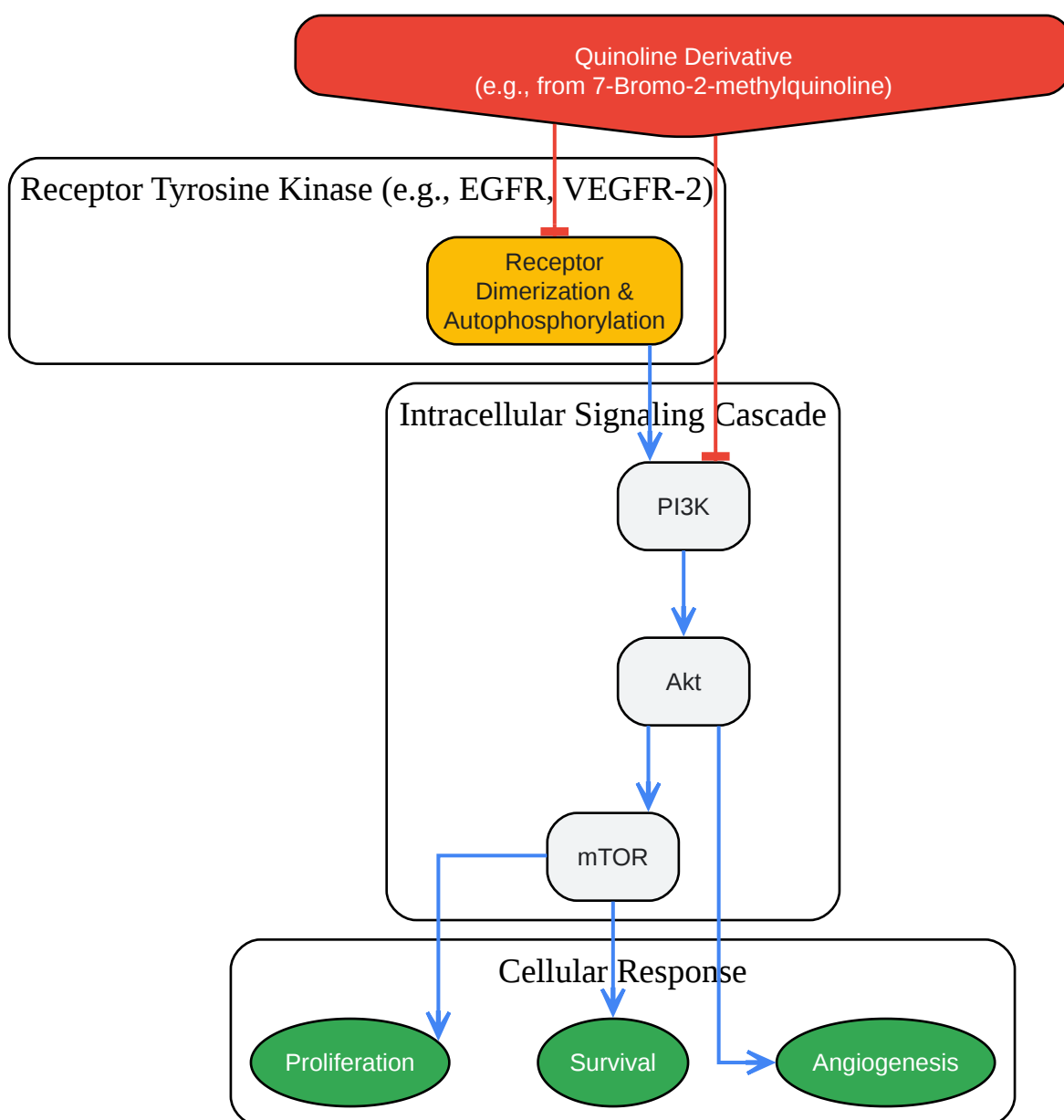
Biological Significance and Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[4] While specific biological data for **7-Bromo-2-methylquinoline** is not extensively documented in publicly available literature, its structural features suggest it is a valuable intermediate for the synthesis of compounds targeting various signaling pathways implicated in disease.

Inhibition of Cancer-Related Signaling Pathways

Many quinoline-based compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer.^[5] These include:

- **PI3K/Akt/mTOR Pathway:** This pathway is crucial for cell growth, proliferation, and survival.^{[6][7]}
- **EGFR Signaling Pathway:** The Epidermal Growth Factor Receptor is a key target in cancer therapy, and its inhibition can block downstream signaling cascades that promote cell division.^{[8][9]}
- **VEGFR-2 Signaling Pathway:** Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^{[10][11][12][13][14]}



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Inhibition of a representative signaling pathway by quinoline derivatives.

The bromine atom at the 7-position of **7-Bromo-2-methylquinoline** is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the generation of large libraries of compounds for screening against these and other biological targets.

Antimicrobial Activity

The quinoline scaffold is also present in numerous antimicrobial agents. Derivatives of **7-Bromo-2-methylquinoline** could be explored for their potential antibacterial and antifungal activities.

Conclusion

7-Bromo-2-methylquinoline is a readily available and synthetically versatile building block for medicinal chemistry and drug discovery. The straightforward synthesis via the Doebner-Miller reaction and established purification protocols make it an accessible starting material. Its potential for derivatization to target key signaling pathways in cancer and other diseases underscores its importance for researchers in the field. This guide provides a foundational resource for the procurement, synthesis, and application of this valuable chemical intermediate.

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